molecular formula C7H12N2 B11926580 (1R,2S)-2-Aminocyclohexanecarbonitrile

(1R,2S)-2-Aminocyclohexanecarbonitrile

Cat. No.: B11926580
M. Wt: 124.18 g/mol
InChI Key: RVGOKHBYNZPVGI-BQBZGAKWSA-N
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Description

(1R,2S)-2-Aminocyclohexanecarbonitrile is a chiral cyclohexane derivative featuring an amino (-NH₂) and nitrile (-CN) group at adjacent stereogenic centers. This compound serves as a critical intermediate in asymmetric synthesis, particularly in pharmaceuticals, where its stereochemistry enables the production of enantiomerically pure drugs. The nitrile group enhances electrophilicity, while the amino group contributes to hydrogen bonding and solubility in polar solvents .

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

(1R,2S)-2-aminocyclohexane-1-carbonitrile

InChI

InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2/t6-,7-/m0/s1

InChI Key

RVGOKHBYNZPVGI-BQBZGAKWSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C#N)N

Canonical SMILES

C1CCC(C(C1)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Aminocyclohexanecarbonitrile typically involves the following steps:

    Cyclohexanone to Cyclohexanol: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.

    Cyclohexanol to Cyclohexylamine: Cyclohexanol is then converted to cyclohexylamine through an amination reaction.

    Cyclohexylamine to this compound:

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the reduction and amination steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Aminocyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form imines or nitriles.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

(1R,2S)-2-Aminocyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (1R,2S)-2-Aminocyclohexanecarbonitrile exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to neurotransmission, enzyme inhibition, or metabolic processes.

Comparison with Similar Compounds

Key Structural and Physicochemical Comparisons

The following table summarizes critical differences between (1R,2S)-2-Aminocyclohexanecarbonitrile and related compounds:

Compound Name Structure Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C) Notable Properties
This compound* Cyclohexane C₇H₁₀N₂ 122.17 (theoretical) -NH₂, -CN N/A N/A High polarity, chiral resolution
(1S,2R)-2-Aminocyclopentane-1-carbonitrile hydrochloride Cyclopentane C₆H₁₁ClN₂ 146.62 -NH₂, -CN, HCl salt N/A N/A Enhanced solubility in HCl form
cis-2-Aminocyclohexanol hydrochloride Cyclohexane C₆H₁₃NO·HCl 151.63 -NH₂, -OH, HCl salt 186–190 N/A High mp due to H-bonding
trans-2-Aminocyclohexanol hydrochloride Cyclohexane C₆H₁₃NO·HCl 151.63 -NH₂, -OH, HCl salt 172–175 N/A Lower mp vs. cis isomer
(1R,2S)-2-Hydroxycyclopentanecarbonitrile Cyclopentane C₆H₉NO 111.14 -OH, -CN N/A 255.9 Lower polarity vs. amino analogs
1-Hydroxy-2-methyl-(1S,2R)-cyclohexanecarbonitrile Cyclohexane C₈H₁₁NO 137.18 -OH, -CH₃, -CN N/A N/A Steric hindrance from methyl

Notes:

  • *Theoretical properties for this compound inferred from analogs.
  • Hydrochloride salts (e.g., entries 2–4) improve solubility but increase molecular mass.

Functional and Stereochemical Insights

Ring Size Effects: Cyclopentane derivatives (e.g., (1S,2R)-2-Aminocyclopentane-1-carbonitrile hydrochloride) exhibit smaller ring strain and altered reactivity compared to cyclohexane analogs. This impacts their suitability in ring-opening reactions . Cyclohexane-based compounds (e.g., cis/trans-2-aminocyclohexanol) benefit from chair conformations, enhancing stereochemical stability .

Substituent Influence: Nitrile vs. Hydroxyl: The -CN group in this compound increases electrophilicity compared to hydroxylated analogs (e.g., 2-hydroxycyclopentanecarbonitrile), making it more reactive in nucleophilic additions . Amino Group: Protonation of -NH₂ in hydrochloride salts (e.g., entries 2–4) improves aqueous solubility, critical for biological applications .

Stereochemistry: Cis isomers (e.g., cis-2-aminocyclohexanol hydrochloride) exhibit higher melting points than trans counterparts due to stronger intermolecular hydrogen bonding . The (1R,2S) configuration in the target compound likely enhances chiral recognition in asymmetric catalysis .

Biological Activity

(1R,2S)-2-Aminocyclohexanecarbonitrile is a chiral compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a cyclohexane ring with an amino group and a carbonitrile group. Its stereochemical configuration contributes to its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using the microdilution method.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Bacillus altitudinis3264
Bacillus pumilus1632
Escherichia coli64128
Staphylococcus aureus3264

These results indicate that the compound is particularly effective against certain Bacillus species, suggesting potential applications in agricultural or clinical settings.

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed against various cancer cell lines. The compound's ability to inhibit cell proliferation was measured using IC50 values.

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
HCT-116 (Colon Cancer)25
HeLa (Cervical Cancer)30
MDA-MB-231 (Breast Cancer)22
MRC-5 (Healthy Lung Cells)>100

The results demonstrate that while the compound shows significant cytotoxicity against cancer cell lines, it exhibits lower toxicity towards healthy lung fibroblasts, indicating a degree of selectivity that is desirable in anticancer drug development.

Molecular docking studies have been conducted to elucidate the interaction of this compound with key biological targets such as epidermal growth factor receptors (EGFR). The findings suggest that the compound can effectively bind to EGFR, potentially inhibiting its activity and thus interfering with cancer cell proliferation.

Case Studies

Several case studies have highlighted the structure-activity relationship (SAR) of similar compounds in the cyclohexane family. For instance:

  • Case Study A : A derivative of cyclohexane with a similar functional group showed enhanced cytotoxicity when compared to its non-chiral counterparts.
  • Case Study B : The introduction of different substituents on the cyclohexane ring was found to significantly alter the antimicrobial potency against specific strains.

These studies underscore the importance of structural modifications in enhancing biological activity.

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